4-Phenylnaphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFACWYBYZURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365347 | |
| Record name | 4-phenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36159-74-7 | |
| Record name | 4-phenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenylnaphthalen 2 Ol and Analogues
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis stands as a cornerstone in the construction of the 4-phenylnaphthalen-2-ol scaffold, offering high efficiency and functional group tolerance. Palladium-based catalysts, in particular, have been extensively utilized in various cross-coupling and arylation reactions.
Arylation and Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a naphthol derivative bearing a leaving group (such as a bromine atom) with a phenylboronic acid. For instance, 6-bromonaphthalen-2-ol can be reacted with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to yield 6-phenylnaphthalen-2-ol. mdpi.com This method is valued for its mild reaction conditions and broad substrate scope. mdpi.com
A related approach involves the coupling of naphthalen-2-ol with a phenyl group through diazonium salt chemistry, which can be enhanced by transition metal catalysts like Cu(I) to improve cross-coupling efficiency with aryl halides.
Table 1: Suzuki-Miyaura Coupling for Phenylnaphthalenol Synthesis mdpi.com
| Starting Material | Reagent | Catalyst | Base | Product | Yield |
| 6-bromonaphthalen-2-ol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenylnaphthalen-2-ol | Quantitative |
Annulation Strategies (e.g., Dehydrative [3+2] Annulation)
Annulation reactions provide a convergent approach to construct the naphthalene (B1677914) core in a single or a few steps. A notable example is the silver triflate (AgOTf)-catalyzed dehydrative [3+2] annulation of 2-naphthols with aziridines. rsc.org This method leads to the formation of functionalized benzoindolines, which are structurally related to the phenylnaphthalene framework. rsc.org The reaction proceeds via an Sₙ1-type ring-opening of the aziridine, followed by cyclization. rsc.org
Another annulation strategy involves the [4+2] cycloaddition. For example, the reaction of boronic acids and acetylenic aldehydes catalyzed by palladium acetate (B1210297) can construct the naphthalene ring system. thieme-connect.com Additionally, electrochemical [4+2] annulation-rearrangement-aromatization of styrenes has been reported as a metal- and oxidant-free method to synthesize functionalized naphthalene derivatives. nih.gov
Palladium(II)-Catalyzed meta-Selective Direct Arylation
Direct arylation reactions offer an atom-economical alternative to traditional cross-coupling methods by avoiding the pre-functionalization of one of the coupling partners. A significant advancement in this area is the palladium(II)-catalyzed meta-selective direct arylation of O-β-naphthyl carbamates. researchgate.netrsc.org This methodology allows for the introduction of a range of aryl boronic acids at the meta-position of the naphthyl ring with moderate to good yields. researchgate.net Mechanistic studies suggest that the reaction proceeds through an ortho-carbometallation followed by a meta-direct arylation process, with the carbamate (B1207046) group playing a crucial directing role. researchgate.net This approach circumvents the inherent ortho/para selectivity often observed in electrophilic aromatic substitutions. zhaojgroup.com
Table 2: Optimization of meta-C-H Bond Direct Arylation rsc.org
| Oxidant | Solvent | Yield (%) |
| K₂S₂O₈/AgOAc | CH₃CN | 75 |
| K₂S₂O₈ | CH₃CN | 45 |
| Ag₂CO₃ | CH₃CN | 60 |
| O₂ | CH₃CN | <5 |
Friedel-Crafts Based Approaches and Tandem Reactions
Friedel-Crafts reactions and related tandem processes represent a classical yet effective strategy for the synthesis of substituted naphthols.
A one-pot synthesis of 2-naphthol (B1666908) derivatives can be achieved through a tandem Friedel-Crafts reaction sequence. nih.govacs.org This method involves the intermolecular Friedel-Crafts acylation of an alkyne with a phenylacetyl chloride derivative, which is then followed by an intramolecular Friedel-Crafts alkylation of the resulting β-chlorovinyl ketone intermediate. nih.govacs.org This approach allows for the concomitant construction of up to three C-C bonds. nih.gov The use of readily available starting materials enhances the structural diversity of the accessible 2-naphthol derivatives. acs.org
The synthesis of 4-phenyltetralone, a precursor to some benzazepinone (B8055114) derivatives, can be accomplished via a Friedel-Crafts reaction of γ-butyrolactone with benzene (B151609) using a strong acid catalyst like triflic acid. koreascience.kr
Selective Electrophilic Cyclization Methods
Electrophilic cyclization of appropriately designed precursors offers a regioselective route to polysubstituted naphthalenes and 2-naphthols under mild conditions. nih.govacs.org A variety of arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles like ICl, I₂, Br₂, NBS, and PhSeBr. nih.gov This methodology is tolerant of various functional groups and provides good yields of the cyclized products. nih.gov
A recent study demonstrated a selective method for synthesizing 2-phenylnaphthalen-1-ol analogs through the cyclization of ortho-alkynylarylketones. researchgate.netscispace.comrsc.org These precursors, prepared via Sonogashira coupling, undergo a 6-endo-dig cyclization when treated with (+)-CSA, predominantly forming the 2-phenylnaphthalen-1-ol product. researchgate.netscispace.com
Alternative Precursors and Reaction Pathways
Research into alternative synthetic routes continues to expand the toolkit for accessing this compound and its analogues. One such method involves the cesium fluoride-mediated cyclization of 2-benzoylphenylacetylene in refluxing acetonitrile, which yields this compound in approximately 80% efficiency.
Another innovative approach is the one-pot [3+3] aldol-SₙAr-dehydration annulation sequence. nih.govresearchgate.net This reaction joins a 1,3-disubstituted acetone (B3395972) derivative with a C5-activated 2-fluorobenzaldehyde (B47322) derivative to form polysubstituted 2-naphthols. nih.gov This metal-free method is regioselective, with the initial aldol (B89426) addition followed by an SₙAr cyclization. nih.gov
Furthermore, the photochemical synthesis of chrysenols, which involves the oxidative photocyclization of stilbene (B7821643) derivatives, presents another potential pathway for constructing complex polycyclic aromatic systems containing the phenylnaphthalene motif. researchgate.net
Process Optimization in Synthesis
Optimizing the synthesis of this compound involves refining reaction parameters and methodologies to maximize product output while minimizing waste and energy consumption. This encompasses the strategic selection of catalysts and ligands and the adaptation of synthetic routes for large-scale industrial production.
The yield and selectivity in the synthesis of this compound are profoundly influenced by the choice of catalyst and associated ligands. The primary synthetic routes, including cross-coupling and cyclization reactions, rely heavily on catalysis to proceed efficiently and with high precision.
Cross-Coupling Reactions:
The Suzuki-Miyaura coupling is a prominent method for forming the C-C bond between the naphthalene core and the phenyl group. wikipedia.org This reaction typically employs a palladium catalyst. libretexts.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The design of the ligand coordinated to the palladium center is crucial for optimizing this cycle.
The synthesis of various phenylnaphthalenol analogues has been successfully achieved using specific palladium catalyst systems, which provide a blueprint for the synthesis of the 4-phenyl isomer.
Table 1: Catalyst Systems in Suzuki-Miyaura Coupling for Phenylnaphthalenol Synthesis
| Product Analogue | Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Phenylnaphthalen-2-ol | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | frontiersin.orgnih.gov |
| 7-Phenylnaphthalen-2-ol | LaPO₄·Pd Nanocatalyst | None | K₂CO₃ | H₂O | 72% | nih.gov |
Cyclization Reactions:
Alternative synthetic pathways involve intramolecular cyclization reactions, where the catalyst's role is to control the regioselectivity of the ring closure. numberanalytics.comnumberanalytics.com One reported method for synthesizing this compound involves the reaction of phenylacetyl chloride with phenylacetylene. Another advanced route uses a silver triflate (AgOTf) catalyst for the dehydrative annulation of 2-naphthol derivatives with aziridines, achieving yields between 70-77%.
For the synthesis of closely related isomers like 2-phenylnaphthalen-1-ol, the choice of acid catalyst is critical in directing the cyclization pathway. The use of a Brønsted acid such as (+)-camphorsulfonic acid ((+)-CSA) promotes a 6-endo-dig cyclization, whereas a Lewis acid like bismuth(III) triflate (Bi(OTf)₃) can favor a different (5-exo-dig) cyclization mode. researchgate.net This highlights the power of catalyst selection in achieving high selectivity for a desired isomer.
Table 2: Catalytic Systems for Cyclization-based Naphthol Synthesis
| Reaction Type | Catalyst | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dehydrative Annulation | AgOTf (10 mol%) | 2-Naphthol derivative, Aziridine | This compound analogue | 70-77% | |
| Electrophilic Cyclization | (+)-CSA | ortho-Alkynylarylketone | 2-Phenylnaphthalen-1-ol | Predominant | researchgate.net |
Translating laboratory-scale synthesis to industrial production requires robust and scalable methods. Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. rsc.org
Research has demonstrated the successful application of continuous flow technology for the synthesis of β-naphthol libraries. rsc.orgresearchgate.net In one study, a tandem Friedel–Crafts/cyclization reaction of arylacetyl chlorides and alkynes was performed in a flow system. rsc.org This method allowed for the rapid synthesis of various functionalized β-naphthols with high yields in residence times as short as 160 seconds. rsc.orgresearchgate.net The scalability of this protocol was confirmed, achieving a throughput of 4.70 grams per hour. rsc.org
Table 3: Continuous Flow Synthesis of a β-Naphthol Library
| Parameter | Value | Reference |
|---|---|---|
| Reaction Type | Tandem Friedel–Crafts / Cyclization | rsc.org |
| Starting Materials | Phenylacetyl chloride, Diphenylacetylene | rsc.org |
| Residence Time | 160 seconds | rsc.orgresearchgate.net |
| Temperature | 25 °C | rsc.org |
| Yield | up to 83% | rsc.orgresearchgate.net |
Another scalable approach involves the use of heterogeneous catalysts in flow systems. For example, the continuous flow alkylation of naphthols has been achieved using an environmentally benign and reusable granular β-zeolite catalyst. vapourtec.comresearchgate.net This method not only facilitates gram-scale synthesis but also enhances the sustainability of the process by generating water as the sole byproduct and allowing for catalyst reuse. vapourtec.comresearchgate.net The development of continuous flow processes for producing key intermediates, such as aryne precursors from silyl-protected phenols, further expands the toolkit for scalable manufacturing of complex molecules like this compound. acs.org
Reactivity and Mechanistic Investigations of 4 Phenylnaphthalen 2 Ol
Diverse Reaction Pathways
The reactivity of 4-Phenylnaphthalen-2-ol is multifaceted, enabling a range of synthetic modifications. These pathways include transformations of the hydroxyl group, modulation of the aromatic system, participation in cross-coupling reactions, and oxidative dimerization.
Functional Group Transformations of the Hydroxyl Moiety (e.g., Esterification, Oxidation)
The hydroxyl group is a primary site of reactivity in this compound, susceptible to various functional group interconversions, most notably oxidation and esterification. solubilityofthings.com
Oxidation: The phenolic hydroxyl group can be oxidized to yield corresponding ketones or quinones. vulcanchem.com This transformation typically involves reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions. vulcanchem.com The expected product from the oxidation of this compound is 4-phenylnaphthalene-2-quinone, a compound with potential applications in redox chemistry. vulcanchem.com The choice of oxidizing agent is crucial for achieving the desired outcome, with milder reagents like pyridinium (B92312) chlorochromate (PCC) often used to convert primary alcohols to aldehydes, while stronger agents like KMnO₄ can oxidize them further to carboxylic acids. solubilityofthings.com
Esterification: The hydroxyl group can undergo esterification, a common transformation for alcohols. For instance, it can react with sulfonyl chlorides to produce sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions. vanderbilt.edu This reactivity opens pathways for introducing a wide array of other functional groups.
A summary of common functional group transformations for the hydroxyl moiety is presented below.
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones, Quinones |
| Esterification | Sulfonyl chlorides (e.g., TsCl, MsCl) | Sulfonate esters |
| Conversion to Halides | SOCl₂, PBr₃, PPh₃/I₂ | Aryl halides |
Aromatic Ring Modulations (e.g., Reduction, Electrophilic Aromatic Substitution)
The phenyl and naphthalene (B1677914) rings of the molecule are also reactive sites, allowing for modifications that alter the compound's electronic and steric properties.
Reduction: The aromatic system of this compound can be reduced to form dihydro or tetrahydro derivatives. This is typically achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄). vulcanchem.com Such reductions modify the compound's conjugation and solubility. vulcanchem.com
Electrophilic Aromatic Substitution (EAS): The electron-rich naphthalene and phenyl rings are susceptible to electrophilic aromatic substitution. vulcanchem.com Reactions such as Friedel-Crafts acylation or alkylation, often catalyzed by Lewis acids like aluminum chloride (AlCl₃), can introduce acyl or alkyl groups. vulcanchem.com Nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄) are also possible, with the regioselectivity influenced by the directing effects of the existing hydroxyl and phenyl substituents. vulcanchem.commasterorganicchemistry.com The EAS mechanism proceeds via a high-energy carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Cross-Coupling Reactivity
This compound and its derivatives can participate in cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the C-OH bond is challenging, it can be converted to a better leaving group, such as a triflate, to facilitate reactions. Alternatively, halogenated analogs are common substrates. For example, the related compound 6-bromo-naphthalen-2-ol is used in Suzuki-Miyaura reactions with phenylboronic acid, employing a palladium catalyst like Pd(PPh₃)₄, to form C-C bonds. mdpi.com Copper catalysts, such as Cu(I), have been noted to improve the efficiency of cross-coupling with aryl halides. The development of copper-catalyzed arylations of 2-naphthol (B1666908) derivatives with diaryliodonium salts provides a direct method to access 3-arylated binaphthalene structures. researchgate.net
The table below summarizes key cross-coupling reactions applicable to naphthol derivatives.
| Reaction Name | Catalysts | Reactants | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl halide/triflate + Boronic acid/ester | C-C (Aryl-Aryl) |
| Copper-Catalyzed Arylation | Cu(OTf)₂ | 2-Naphthol + Diaryliodonium salt | C-C (Aryl-Aryl) |
| Alkynylation | Pd(PPh₃)₄, CuI | Aryl halide + Terminal alkyne | C-C (Aryl-Alkyne) |
Oxidative Dimerization and Related Pathways
Phenolic compounds like this compound can undergo oxidative coupling reactions to form dimeric structures. Research has shown that this compound can be used as a starting material to synthesize 4,4′-Diphenyl-[1,1′-binaphthalene]-2,2′-diol (a BINOL derivative). thieme-connect.de This type of reaction involves the formation of a C-C bond between two naphthol units, typically at the position ortho to the hydroxyl group. Iron-catalyzed oxidative coupling of 2-naphthols has also been developed as a method to synthesize chiral binaphthyl compounds. mdpi.com These reactions are significant for the synthesis of ligands used in asymmetric catalysis.
Fundamental Mechanistic Studies
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying the transient species that are formed during a reaction.
Elucidation of Reaction Intermediates and Transition States
Chemical reactions proceed through one or more high-energy transition states and may involve the formation of temporary, but isolable, species called intermediates. masterorganicchemistry.com
Reaction Intermediates: In electrophilic aromatic substitution reactions of this compound, the key intermediate is a resonance-stabilized carbocation, often referred to as an arenium ion or sigma complex. masterorganicchemistry.com This intermediate is formed in the slow, rate-determining step when the aromatic ring attacks the electrophile. masterorganicchemistry.commasterorganicchemistry.com The stability of this intermediate dictates the regiochemical outcome of the substitution. In other reaction types, such as certain catalytic oxidations, radical intermediates can be involved. For example, silver-catalyzed cyclizations to form related arylnaphthols have been proposed to proceed via stable radical and vinyl radical intermediates. frontiersin.orgrsc.org
Transition States: A transition state represents the highest energy point on a reaction coordinate pathway, corresponding to a fleeting arrangement of atoms as bonds are broken and formed. masterorganicchemistry.com Unlike intermediates, transition states cannot be isolated. masterorganicchemistry.com For a multi-step reaction like EAS, there is a transition state for each step. The reaction energy diagram is characterized by a "double-humped" profile, where the carbocation intermediate lies in an energy well between the two transition states corresponding to its formation and its subsequent deprotonation. masterorganicchemistry.comwolfram.com The study of these transition states, often through computational chemistry and kinetic studies, provides insight into reaction rates and selectivity. danlehnherr.com
Kinetic and Stoichiometric Analysis
Kinetic and stoichiometric analyses are fundamental pillars in the elucidation of reaction mechanisms. Stoichiometry defines the quantitative relationship between reactants and products in a chemical reaction, ensuring that any proposed mechanism adheres to the law of conservation of mass. libretexts.org For reactions involving this compound, such as its oxidation or substitution, a balanced chemical equation is the first step in any mechanistic investigation.
Kinetic analysis, on the other hand, provides insights into the reaction rate and its dependence on the concentration of reactants, catalysts, and other species. wikipedia.org Techniques like reaction progress kinetic analysis (RPKA) allow for the determination of rate laws under synthetically relevant conditions, where the concentrations of multiple reactants change over time. wikipedia.org This can reveal crucial information about catalyst behavior, including activation, deactivation, or product inhibition. wikipedia.org For instance, in reactions involving phenolic compounds, kinetic studies can help determine the turnover frequency of a catalyst and understand how reaction conditions influence the rate-determining step. wikipedia.orgnih.gov
While specific, detailed kinetic studies exclusively focused on this compound are not extensively documented in the provided literature, the principles of kinetic analysis are broadly applicable. For example, a study on the phenyl-shift reaction in related lignin (B12514952) model compounds used kinetic analysis to understand the influence of substituents on reaction rates. nih.gov Such an approach could be applied to investigate how the phenyl group at the 4-position of the naphthalenol core influences its reactivity compared to other substituted naphthols.
A hypothetical kinetic study of a reaction involving this compound, for instance, its etherification, would involve monitoring the concentration of the reactants and products over time under various initial concentrations. The data could then be used to derive a rate law, as shown in the generalized table below.
| Experiment | Initial [this compound] (M) | Initial [Alkyl Halide] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | r₁ |
| 2 | 0.2 | 0.1 | r₂ |
| 3 | 0.1 | 0.2 | r₃ |
This table represents a generalized experimental design for a kinetic study. The rate values (r₁, r₂, r₃) would be determined experimentally.
Computational Approaches to Reaction Mechanism Discovery
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. scripps.edursc.org These methods allow for the detailed examination of transition states, intermediates, and the energetic landscape of a reaction.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and calculating the thermodynamics and kinetics of chemical reactions. mdpi.comeurjchem.comasianpubs.orgacs.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to construct a detailed potential energy surface (PES) for a reaction. This energy profile provides crucial information about the reaction pathway, activation energies (energy barriers), and the relative stability of different species. rsc.org
For naphthol derivatives, DFT studies have been employed to understand reactivity and selectivity. For instance, DFT calculations have been used to investigate the mechanism of Rh-catalyzed asymmetric dearomatization of 2-naphthols, helping to refine the proposed reaction mechanism and explain the origins of selectivity. acs.org In other studies on naphthopyran derivatives, DFT was used to analyze molecular geometry, frontier molecular orbitals (HOMO and LUMO), and other reactivity descriptors. eurjchem.comasianpubs.org These studies demonstrate the power of DFT to rationalize experimental observations and predict reactivity.
A typical output from a DFT study on a reaction of this compound would include the calculated energies of the stationary points along the reaction coordinate, as illustrated in the following hypothetical table for a two-step reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +20.5 |
| Intermediate | +5.2 |
| Transition State 2 (TS2) | +15.8 |
| Products | -10.3 |
This table represents hypothetical data from a DFT calculation, illustrating the energy profile of a reaction.
While DFT calculations on stationary points provide a static picture of a reaction pathway, Ab Initio Molecular Dynamics (AIMD) simulations introduce the element of time and temperature, allowing for the study of the dynamic effects of a reaction. nih.govchemrxiv.orgunimore.it AIMD simulations solve the electronic structure "on the fly" as the atoms move, providing a trajectory that can reveal the detailed motion of atoms during a chemical transformation, including the role of solvent reorganization and non-statistical dynamic effects. nih.govchemrxiv.org
Studies on related phenolic compounds have utilized AIMD to investigate proton transfer reactions. nih.govchemrxiv.org These simulations have shown that the process is often ultrafast and that the reorganization of surrounding solvent molecules can be the rate-determining step. nih.govchemrxiv.org For example, in a phenol-ammonia cluster, AIMD revealed that the proton transfer follows a curvilinear path, a detail that would be missed by static calculations alone. nih.gov Similarly, AIMD has been used to study the pyrolysis kinetics of phenolic resins and the role of base electrolytes in polymerization mechanisms. unimore.itresearchgate.net
For this compound, AIMD could be employed to study reactions in solution, providing a more realistic model of the reaction environment. It could be used to investigate the role of explicit solvent molecules in stabilizing transition states or to explore complex reaction dynamics that deviate from the minimum energy path on the potential energy surface.
Theoretical and Computational Chemistry of 4 Phenylnaphthalen 2 Ol
Electronic Structure and Aromaticity Studies
The electronic characteristics and aromatic nature of 4-phenylnaphthalen-2-ol are fundamental to understanding its reactivity and spectroscopic properties. Computational methods provide a powerful means to investigate these aspects at a molecular level.
Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)
Frontier molecular orbital (FMO) theory is a cornerstone in the computational analysis of organic molecules, providing critical information about their chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable, which can correlate with higher chemical reactivity. researchgate.net Density Functional Theory (DFT) is a commonly employed computational method to calculate the energies of these frontier orbitals. For aromatic systems like this compound, the delocalized π-electrons of the naphthalene (B1677914) and phenyl rings play a significant role in defining the character and energy of the HOMO and LUMO.
In a related study on naphthalen-2-ol adsorbed on a TiO2 surface, it was observed that the HOMO is localized on the adsorbate (the naphthalenol molecule), while the LUMO is situated on the surface. researchgate.net This localization is crucial for understanding charge transfer processes. Furthermore, extending the aromatic system, as in the case of larger polycyclic aromatic alcohols, leads to a decrease in the band gap due to the introduction of higher energy adsorbate orbitals. researchgate.netsemanticscholar.org This trend suggests that the phenyl substitution in this compound would influence its HOMO-LUMO gap compared to unsubstituted naphthalen-2-ol. The introduction of substituent groups can tune the electronic properties; for instance, out-of-phase mixing of orbitals can elevate the HOMO energy, while in-phase combinations can lower the LUMO energy, effectively narrowing the HOMO-LUMO gap. rsc.org
Table 1: Frontier Molecular Orbital Data for Related Aromatic Alcohols Adsorbed on TiO2 Anatase (101) Surface
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenol (B47542) | -6.5 | -2.5 | 4.0 |
| Naphthalen-2-ol | -6.1 | -2.5 | 3.6 |
| Phenanthren-2-ol | -5.9 | -2.5 | 3.4 |
| Perylen-2-ol | -5.5 | -2.5 | 3.0 |
Data derived from quantum-chemical B3LYP computations. The LUMO energy corresponds to the surface LUMO. Data sourced from a study on aromatic molecules at the TiO2 anatase (101) surface. researchgate.netsemanticscholar.org
Spectroscopic Parameter Prediction through Quantum Chemistry
Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. researchgate.netsolubilityofthings.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netyukiozaki.com
For this compound, quantum chemistry can be used to simulate its ¹H-NMR and ¹³C-NMR spectra. This involves optimizing the molecular geometry and then calculating the isotropic shielding values for each nucleus. walisongo.ac.id These computed values can then be correlated with experimental data to confirm the structure or to assign specific signals. For example, a reported ¹H-NMR spectrum of this compound showed characteristic signals for the naphthalene backbone protons.
Furthermore, computational methods can predict the vibrational frequencies associated with specific functional groups, such as the O-H stretching of the hydroxyl group and the various C-H and C=C vibrations within the aromatic rings. researchgate.net These predictions are vital for interpreting experimental IR and Raman spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. fu-berlin.de By modeling the molecule in different solvent environments using methods like the Polarizable Continuum Model (PCM), it is also possible to predict how spectroscopic properties will change with the solvent. ajchem-a.com
Intermolecular Interactions and Adsorption Phenomena
The way this compound interacts with its surroundings, be it other molecules or surfaces, is governed by intermolecular forces. Computational modeling provides a detailed picture of these interactions.
Quantum-Chemical Investigations of Surface Adsorption (e.g., on Metal Oxide Surfaces like TiO2 Anatase)
The adsorption of organic molecules on metal oxide surfaces like titanium dioxide (TiO₂) is a field of intense research due to its relevance in applications such as dye-sensitized solar cells, catalysis, and sensors. semanticscholar.orgrsc.org Quantum-chemical calculations, particularly those using DFT, are instrumental in understanding the geometry, energetics, and electronic aspects of this adsorption. researchgate.net
Studies on similar aromatic alcohols, such as phenol and naphthalen-2-ol, on the TiO₂ anatase (101) surface provide a model for how this compound might behave. semanticscholar.org These studies show that the alcohol molecule typically adsorbs by forming a hydrogen bond between its hydroxyl group and a surface oxygen atom, as well as a direct bond between the molecule's oxygen atom and a surface titanium atom. researchgate.netsemanticscholar.org The adsorption energy is influenced by the size of the aromatic system. semanticscholar.org For instance, while augmenting the aromatic ring system from phenol to perylenol does not significantly affect the adsorption energy, it does lower the effective band gap of the molecule-surface system. researchgate.netsemanticscholar.org
Table 2: Calculated Adsorption Energies of Aromatic Alcohols on TiO2 Anatase (101) Surface
| Adsorbate | Adsorption Energy (kJ/mol) |
| Phenol | 92 |
| Phenylmethanol | 129 |
| Phenylethanol | 136 |
| Naphthalen-2-ol | 94 |
| Phenanthren-2-ol | 94 |
| Pyren-2-ol | 96 |
| Perylen-2-ol | 100 |
Adsorption energies calculated using B3LYP with a cluster model. Data sourced from a quantum-chemical investigation of aromatic molecules at the TiO2 anatase (101) surface. researchgate.netsemanticscholar.org
Computational Modeling of Hydrogen Bonding Networks
Hydrogen bonding is a critical intermolecular interaction that significantly influences the physical and chemical properties of this compound. The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with solvent molecules or with other this compound molecules, potentially leading to the formation of dimers or larger aggregates. ucdavis.edu
Computational modeling, using methods like molecular dynamics (MD) simulations and quantum chemical calculations, can provide detailed insights into the structure and dynamics of these hydrogen-bonded networks. ucdavis.edu These models can predict the preferred geometries of hydrogen bonds, including bond lengths and angles, as well as their energetic strengths. nih.gov For example, in the solid state, this compound molecules would likely arrange themselves to maximize hydrogen bonding interactions, influencing the crystal packing. In solution, the interaction with solvent molecules will compete with self-association.
The strength and nature of these hydrogen bonds can be further analyzed using techniques like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. mdpi.com These methods can quantify the degree of covalent character in the hydrogen bond and identify the specific orbital interactions responsible for its formation. mdpi.com Understanding the hydrogen bonding network is crucial for predicting properties like solubility, melting point, and biological activity.
Tautomeric Equilibria and Conformational Landscapes
This compound can exist in different tautomeric forms and can adopt various conformations due to the rotation around single bonds. Computational chemistry is a powerful tool to explore these dynamic aspects.
The primary tautomeric equilibrium for this compound involves the migration of a proton from the hydroxyl group to a carbon atom on the naphthalene ring, resulting in a keto tautomer. This is a form of keto-enol tautomerism. researchgate.net The relative stability of the enol (the phenolic form) and keto tautomers is influenced by several factors, including the inherent stability of the aromatic system, intramolecular hydrogen bonding, and the solvent environment. researchgate.netbeilstein-journals.org
Quantum chemical calculations can be used to determine the relative energies of the different tautomers. mdpi.com By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomeric interconversion can be predicted. researchgate.net The solvent can have a significant effect on this equilibrium. For example, polar solvents that can form strong hydrogen bonds with the solute may stabilize one tautomer over another. beilstein-journals.org Computational models can account for solvent effects either implicitly, using continuum models, or explicitly, by including individual solvent molecules in the calculation. mdpi.com
In addition to tautomerism, the rotation around the single bond connecting the phenyl group to the naphthalene ring gives rise to different conformations. The planarity or non-planarity of the molecule, dictated by the dihedral angle between the two aromatic rings, will affect the degree of π-conjugation and, consequently, the electronic and spectroscopic properties. Computational methods can be used to map the potential energy surface as a function of this dihedral angle to identify the most stable conformations and the energy barriers to rotation.
Computational Analysis of Substituent Electronic Effects
The electronic properties of this compound are intrinsically linked to the distribution of electrons within its aromatic framework. The introduction of substituents at various positions on either the naphthalene core or the phenyl ring can significantly modulate these properties. While specific computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from computational analyses of analogous structures, such as substituted phenols and naphthalenes. These studies provide a robust framework for predicting how substituents influence the electronic landscape of the molecule.
The primary mechanisms through which substituents exert their influence are inductive effects and resonance (or mesomeric) effects. Inductive effects are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms, while resonance effects are transmitted through the pi (π) system. These effects can either donate or withdraw electron density from the aromatic rings, thereby altering the molecule's reactivity, polarity, and spectroscopic characteristics.
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for quantifying these electronic effects. By calculating properties such as frontier molecular orbital (HOMO and LUMO) energies, molecular electrostatic potential (MESP), and atomic charges, researchers can gain detailed insights into the electronic consequences of substitution.
Influence of Substituents on Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
Computational studies on substituted phenols and naphthalenes consistently show that the nature of the substituent dictates the energies of these frontier orbitals. nih.gov
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) are known as electron-donating groups. When attached to an aromatic system, they increase the energy of the HOMO, making the molecule a better electron donor. nih.govrsc.org This effect is primarily due to the donation of electron density into the π-system through resonance. The LUMO energy is less affected, leading to a general decrease in the HOMO-LUMO gap.
The following table, derived from trends observed in computational studies of substituted phenols and naphthalenes, illustrates the expected effects of various substituents on the HOMO-LUMO gap of a generic aromatic system analogous to this compound. bohrium.com
| Substituent (X) | Type | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |
| -NH₂ | Strong EDG | Increase | Slight Increase/Decrease | Decrease |
| -OH | Strong EDG | Increase | Slight Increase/Decrease | Decrease |
| -OCH₃ | Strong EDG | Increase | Slight Increase/Decrease | Decrease |
| -CH₃ | Weak EDG | Slight Increase | Slight Increase/Decrease | Slight Decrease |
| -H | Reference | Reference | Reference | Reference |
| -F | Weak EWG (Inductive) | Decrease | Decrease | Slight Decrease |
| -Cl | Weak EWG (Inductive) | Decrease | Decrease | Slight Decrease |
| -CN | Strong EWG | Significant Decrease | Significant Decrease | Decrease |
| -NO₂ | Strong EWG | Significant Decrease | Significant Decrease | Significant Decrease |
| -CHO | Strong EWG | Decrease | Significant Decrease | Decrease |
This table is illustrative and based on general principles from computational studies on related aromatic compounds. Actual values would require specific DFT calculations for substituted this compound derivatives.
Correlation with Hammett Constants
The electronic influence of substituents is often quantified empirically using Hammett constants (σ). wikipedia.orgnumberanalytics.com These constants, derived from the ionization of substituted benzoic acids, provide a measure of the electron-donating or electron-withdrawing ability of a substituent at a meta or para position. wikipedia.org Computational studies on various aromatic systems, including phenols and naphthalenes, have shown strong linear correlations between calculated electronic properties and Hammett constants.
For instance, properties like the change in bond lengths, atomic charges, and frontier orbital energies often exhibit a linear relationship with the corresponding Hammett σ values. nih.gov It is well-established that electron-withdrawing substituents have positive σ values, while electron-donating substituents have negative σ values. researchgate.net Computational analyses of substituted 1-(benzothiazolylamino)methyl-2-naphthol, for example, demonstrated a dependency of HOMO-LUMO energies on Hammett's constants (σp). Similarly, studies on phenol derivatives have found strong correlations between Hammett σ constants and changes in properties like C-O and O-H bond lengths and the pKa of the hydroxyl group.
These correlations allow for the prediction of the electronic behavior of a wide range of substituted derivatives without the need for individual experiments or calculations for each compound. For this compound, one would expect that plotting a calculated property, such as the HOMO energy of a series of para-substituted derivatives (on the phenyl ring), against the Hammett σp constant would yield a linear relationship.
The following table provides Hammett constants for common substituents, which can be used to predict their electronic influence on the this compound system.
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Donating |
| -OH | +0.12 | -0.37 | Donating |
| -OCH₃ | +0.12 | -0.27 | Donating |
| -CH₃ | -0.07 | -0.17 | Weak Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Weak Withdrawing |
| -Cl | +0.37 | +0.23 | Weak Withdrawing |
| -CN | +0.56 | +0.66 | Strong Withdrawing |
| -NO₂ | +0.71 | +0.78 | Strong Withdrawing |
| -CHO | +0.35 | +0.42 | Withdrawing |
Data sourced from established literature on Hammett constants. wikipedia.org
Advanced Derivatives and Structure Reactivity/property Relationships
Synthesis of Substituted 4-Phenylnaphthalen-2-ol Derivatives
The synthesis of substituted derivatives of this compound is achieved through various modern organic chemistry techniques that allow for the introduction of a wide range of functional groups onto the naphthalene (B1677914) core or the pendant phenyl ring. These methods provide access to a library of analogues for further study.
One prominent method involves the benzannulation reaction of arylacetaldehydes with alkynes, catalyzed by triflimide (HNTf2). This organocatalytic, metal-free reaction proceeds under mild conditions and demonstrates high functional group tolerance, leading to a variety of substituted naphthalenes with excellent regioselectivity. researchgate.net Another approach is the selective cyclization of ortho-alkynylarylketones, which can be prepared via Sonogashira coupling. researchgate.net These precursors, when treated with an acid catalyst like (+)-CSA, can form 2-phenylnaphthalen-1-ol intermediates, which are closely related to the target scaffold. researchgate.net
Furthermore, intramolecular annulation represents another strategy to form the core phenylnaphthalene structure. researchgate.net Modifications can also be made to the pre-formed scaffold. The hydroxyl group at the 2-position can be oxidized to a ketone, and the aromatic rings can undergo electrophilic aromatic substitution, such as Friedel-Crafts reactions, to introduce acyl or alkyl groups.
A summary of key synthetic approaches is provided below.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Primary Product Type | Reference |
| Benzannulation | Arylacetaldehydes, Alkynes | Triflimide (HNTf2) | Polysubstituted naphthalenes | researchgate.net |
| Selective Cyclization | ortho-Alkynylarylketones | (+)-Camphorsulfonic acid (CSA) | 2-Phenylnaphthalen-1-ol analogs | researchgate.net |
| Intramolecular Annulation | Lignin-derived C2-acetals | Acid catalyst | Phenylnaphthalene structure | researchgate.net |
| Electrophilic Substitution | This compound | Lewis acids (e.g., AlCl₃), Acyl halides | Acyl-substituted derivatives | |
| Oxidation | This compound | Potassium permanganate (B83412), Chromium trioxide | Naphthoquinones |
Impact of Structural Modifications on Chemical Reactivity
Structural modifications to the this compound framework have a profound impact on its chemical reactivity, governed by both steric and electronic effects.
Steric effects, which arise from the spatial arrangement of atoms and groups, can dictate the feasibility and outcome of a reaction. dalalinstitute.com In the synthesis and modification of this compound derivatives, the size and conformation of substituents can hinder or favor certain reaction pathways. dalalinstitute.com For instance, in the development of related antagonists for the P2Y₁₄ receptor, the substitution of a piperidine (B6355638) moiety with various bridged or fused ring systems highlighted a clear steric preference. nih.gov Although the binding region on the receptor is relatively flexible, the affinity of the derivatives varied significantly, indicating that steric and conformational factors are crucial for optimal interaction. nih.gov The introduction of bulky groups near a reactive site can shield it from attack, thereby directing incoming reagents to less hindered positions or preventing the reaction altogether.
The electronic nature of substituents significantly alters the reactivity of the aromatic system and the phenolic hydroxyl group. dalalinstitute.com Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halo (-Cl, -Br) groups, decrease the electron density of the aromatic rings. dalalinstitute.comsolubilityofthings.com This deactivation makes the rings less susceptible to electrophilic attack but increases the acidity of the phenolic proton. solubilityofthings.com Conversely, electron-donating groups (EDGs) like alkoxy (-OR) or amino (-NH₂) groups increase the electron density, particularly at the ortho and para positions relative to the substituent, thereby activating the ring toward electrophilic substitution. dalalinstitute.com These electronic perturbations are fundamental in controlling site selectivity and reaction rates in the synthesis of new derivatives. pkusz.edu.cn
Steric Effects in Directed Synthesis
Structure-Activity Relationship (SAR) Studies in Chemical Probe Design
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective chemical probe. For derivatives of this compound, these studies involve systematically modifying the structure and evaluating how these changes affect biological activity, such as binding to a protein target. nih.govnih.gov The closely related 4-phenyl-2-naphthoic acid scaffold has been extensively studied as a P2Y₁₄ receptor antagonist, providing a valuable model for the SAR of this compound class. nih.gov
In the design of chemical probes based on this scaffold, a key area of modification has been the systematic variation of an alicyclic amine moiety. nih.gov Researchers have explored how the size, conformation, and substitution of this ring system influence receptor affinity. nih.gov In studies on P2Y₁₄R antagonists, the piperidine ring of a lead compound was replaced with a variety of nitrogen-containing ring systems, including:
Ring Size Variation: Four- to eight-membered rings were synthesized to probe the spatial tolerance of the receptor's binding pocket. nih.gov
Spirocyclic Systems: Compounds incorporating 2-azaspiro[3.3]heptane were created to explore different conformational constraints. nih.gov
Fused and Bridged Systems: Bicyclic structures, such as 3-azabicyclo[3.1.1]heptane derivatives, were introduced to create more rigid and sterically defined analogues. nih.gov
Functional Group Introduction: Substituents like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups were added to the alicyclic rings to investigate specific hydrogen bonding or other polar interactions. nih.gov
The primary goal of SAR studies is to correlate specific molecular features with biological outcomes like binding affinity (often measured by IC₅₀ values) and selectivity. nih.govnih.govplos.org For the 4-phenyl-2-naphthoic acid derivatives targeting the P2Y₁₄ receptor, these correlations were clearly established. nih.gov
The affinity for the P2Y₁₄ receptor was highly sensitive to the structure of the alicyclic amine moiety, with IC₅₀ values ranging from 5.9 nM to over 500 nM. nih.gov This demonstrates a distinct structural preference within the receptor's binding site. The highest affinity was achieved with a (1R,5S,6r)-6-aryl-3-azabicyclo[3.1.1]heptan-6-ol derivative, which features a fused four-membered ring on a piperidine core and a hydroxyl group in a specific stereochemical orientation (trans to the carbon bridge). nih.gov In contrast, other modifications, such as simple spirocyclic substitutions, led to only intermediate affinity. nih.gov However, introducing unsaturation into a 2-azaspiro[3.3]heptane analogue enhanced its binding affinity nearly five-fold, highlighting that subtle electronic and conformational changes can have significant effects. nih.gov
The table below summarizes the relationship between the alicyclic ring structure and binding affinity at the human P2Y₁₄ receptor for selected derivatives of a 4-phenyl-2-naphthoic acid antagonist.
| Compound ID (from source) | Alicyclic Ring System | Key Structural Feature | Binding Affinity (IC₅₀, nM) | Reference |
| 15 | (1R,5S,6r)-6-aryl-3-azabicyclo[3.1.1]heptan-6-ol | Fused four-membered ring, trans-hydroxyl | 5.92 | nih.gov |
| 11 | Racemic fused 5-hydroxyoctahydrocyclopenta[c]pyrrol-5-yl | Fused five-membered ring, hydroxyl | 9.48 | nih.gov |
| 7 | 2-Azaspiro[3.3]hept-5-ene | Spirocyclic, unsaturated | 9.69 | nih.gov |
| 16 | (1R,6S)-7-Aryl-4-azabicyclo[4.1.0]heptan-7-ol | Fused three-membered ring, hydroxyl | 10.3 | nih.gov |
| 17 | 4-Aryl-1-azaspiro[2.5]octan-4-ol | Spirocyclic, hydroxyl | 10.4 | nih.gov |
| 2a | (1S,5R)-3-Aryl-3,8-diazabicyclo[3.2.1]octane | Bridged piperidine | Intermediate | nih.gov |
| 5-9 (general) | Nitrogen-containing spirocyclic | Spiro substitution | Intermediate | nih.gov |
These findings underscore that both steric bulk and the precise positioning of functional groups capable of specific interactions are critical determinants of binding affinity and selectivity in this class of compounds. nih.gov
Applications in Advanced Materials and Catalysis
Role as a Key Precursor in Complex Organic Synthesis
4-Phenylnaphthalen-2-ol serves as a foundational starting material in multi-step synthetic pathways, enabling the construction of more complex molecular architectures. Its utility as a precursor is primarily demonstrated in the synthesis of quinone structures and larger polycyclic aromatic systems.
The phenolic hydroxyl group of this compound is susceptible to oxidation, providing a direct route to naphthoquinone frameworks. mdpi.comacs.org Oxidation reactions can convert the naphthalenol into the corresponding 4-phenylnaphthalene-2-quinone. acs.org This transformation is significant as the naphthoquinone motif is a core structure in numerous bioactive compounds and natural products. mit.edu Research has demonstrated the utilization of related phenylnaphthalenol compounds to prepare naphthoquinones, highlighting the importance of this synthetic application. mit.edu
Naphthoquinone derivatives are of considerable interest due to their diverse biological activities and their potential as frameworks for designing novel kinase inhibitors. acs.org The synthesis of these structures from precursors like this compound is a key step in accessing chemical libraries for structure-activity relationship studies. acs.org The further functionalization of the resulting quinone opens pathways to a wide array of complex heterocyclic compounds. wu.ac.th
| Precursor | Reaction Type | Product | Significance |
| This compound | Oxidation | 4-Phenylnaphthalene-2-quinone | Core unit of bioactive compounds mdpi.comacs.orgmit.edu |
This table summarizes the synthetic transformation of this compound to its corresponding naphthoquinone derivative.
Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of multiple fused aromatic rings that are foundational to materials science. mdpi.commdpi.com this compound functions as a modular building block for constructing larger, well-defined PAHs. A notable example is its use in the synthesis of 4,4′-Diphenyl-[1,1′-binaphthalene]-2,2′-diol, a complex chiral ligand. researchgate.net In this synthesis, this compound undergoes oxidative coupling to form the binaphthyl system, demonstrating its role in extending the polycyclic framework. researchgate.net
The creation of complex aromatic structures from simpler precursors like phenyl-substituted naphthalenes is a key strategy in molecular mass growth processes. rsc.org These larger PAHs are precursors to advanced materials with applications in optoelectronics. mdpi.com
| Precursor | Reaction | Product | Application of Product Class |
| This compound | Oxidative Coupling | 4,4′-Diphenyl-[1,1′-binaphthalene]-2,2′-diol | Chiral Ligands, Advanced Materials researchgate.net |
This table details the use of this compound as a building block for a larger polycyclic aromatic hydrocarbon.
Synthesis of Naphthoquinone Frameworks
Contributions to Materials Science Research
The unique structural and electronic properties of this compound and its derivatives make them attractive components for the development of advanced functional materials.
While not typically used as a final material itself, this compound is a precursor to larger PAHs and heteroaromatic systems that are integral to organic electronics. mdpi.com Polycyclic aromatic compounds are known for their applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The synthesis of extended π-conjugated systems, facilitated by building blocks like this compound, is crucial for developing new materials for optoelectronic devices. mdpi.com The naphthalene (B1677914) unit itself is a common motif in polymers designed for electronic applications. nih.gov
Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external triggers like pH, light, or the presence of specific ions. rsc.orgnih.gov The structural motifs present in this compound—a naphthalene core and a phenol (B47542) group—are frequently incorporated into such systems. Naphthalene derivatives are used as photoswitchable units in photoresponsive polymers. acs.org The phenol group, with its acidic proton, can be used to impart pH sensitivity or act as a binding site for metal ions. researchgate.net Naphthalimide derivatives incorporating hydroxyl groups and other functionalities have been developed as fluorescent pH sensors. researchgate.net Hybrid macrocycles combining phenol and naphthalene units have also been synthesized to create hosts that can bind cations, demonstrating the utility of this chemical combination in sensor design. acs.org
Component in Organic Electronic and Optical Materials
Catalytic Science Applications
In the field of catalysis, this compound serves primarily as a precursor to sophisticated ligands for metal-catalyzed reactions. The compound itself can act as a ligand in coordination chemistry, but its greater value lies in its conversion to more complex structures. mdpi.com For instance, the synthesis of chiral binaphthol derivatives, such as 4,4′-Diphenyl-[1,1′-binaphthalene]-2,2′-diol from this compound, yields ligands that are highly effective in asymmetric catalysis. researchgate.net These types of ligands are essential for creating chiral metal complexes that can catalyze reactions to produce specific enantiomers of a target molecule, a critical process in pharmaceutical synthesis.
Ligand Design for Transition Metal Catalysis
The design of ancillary ligands is a cornerstone of modern organometallic chemistry, as ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby controlling its catalytic activity, selectivity, and stability. rsc.org this compound serves as an important building block in the synthesis of sophisticated chiral ligands, primarily through its use as a precursor to larger, atropisomeric biaryl structures. thieme-connect.de
A key application of this compound is in the synthesis of substituted 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. nih.gov Specifically, this compound can undergo oxidative coupling reactions to form 4,4′-diphenyl-[1,1′-binaphthalene]-2,2′-diol. thieme-connect.de This transformation creates a C2-symmetric, axially chiral scaffold that is fundamental to many privileged ligands in asymmetric catalysis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The presence of the phenyl groups at the 4 and 4' positions of the binaphthyl system introduces significant steric bulk. This steric hindrance is critical in creating a well-defined chiral pocket around the coordinated metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions. The general structure of such ligands allows for fine-tuning of the catalyst's environment, which is a key concept in rational ligand design. mdpi.com
The hydroxyl groups of the resulting biaryl compound are also synthetically versatile, allowing for further modification. They can be converted into phosphinites, phosphites, phosphoramidites, or other coordinating groups, leading to a diverse library of bidentate ligands for various transition metals like rhodium, ruthenium, and palladium. snnu.edu.cnacs.org
Enantioselective Catalytic Transformations
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Phenylnaphthalenol derivatives, including this compound, are valuable substrates for creating the chiral catalysts necessary for these transformations. The primary route through which these precursors contribute is the enantioselective oxidative coupling to produce atropisomeric BINOLs. nih.govmdpi.com
Research has demonstrated the viability of this approach using isomers of this compound. For instance, an iron-catalyzed asymmetric oxidative homo-coupling of 3-phenylnaphthalen-2-ol has been developed. mdpi.com Using a chiral bisquinolyldiamine ligand in conjunction with an iron(II) salt, this reaction produces the corresponding axially chiral (S)-3,3′-diphenyl-[1,1′-binaphthalene]-2,2′-diol with good yield and moderate enantioselectivity (up to 81:19 enantiomeric ratio). mdpi.com
| Substrate (2-Naphthol Derivative) | Catalyst System | Product (BINOL Derivative) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 3-Phenylnaphthalen-2-ol | Fe(ClO4)2 / Chiral Bisquinolyldiamine Ligand | (S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol | 66 | 81:19 |
| 3-(o-tolyl)naphthalen-2-ol | Fe(ClO4)2 / Chiral Bisquinolyldiamine Ligand | (S)-3,3'-Di(o-tolyl)-[1,1'-binaphthalene]-2,2'-diol | 56 | 72:28 |
| 6-Methoxynaphthalen-2-ol | Fe(OTf)2 / Chiral Diphosphine Oxide Ligand | 6,6'-Dimethoxy-[1,1'-binaphthalene]-2,2'-diol | 96 | 94:6 |
| 6-Phenylnaphthalen-2-ol | Fe(OTf)2 / Chiral Diphosphine Oxide Ligand | 6,6'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol | 91 | 90:10 |
These studies establish that the phenylnaphthalene scaffold is highly suitable for such enantioselective transformations. The position of the phenyl substituent influences the electronic and steric nature of the substrate, affecting both the reaction's efficiency and the stereochemical outcome. It is therefore highly probable that this compound can be employed in similar iron- or copper-catalyzed systems to generate valuable 4,4'-disubstituted BINOL derivatives with high enantiopurity. nih.govmdpi.com These resulting chiral biaryls are not end products but are themselves powerful ligands and organocatalysts for a wide array of enantioselective reactions, including carbon-carbon bond formations, reductions, and oxidations. sci-hub.seacs.org
Support for Heterogeneous Catalysts
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation from the product stream and potential for recycling. wikipedia.org A common strategy in creating such catalysts is the immobilization of a homogeneous catalyst (typically a metal-ligand complex) onto a solid support. researchgate.net
While direct studies on the use of this compound as a catalyst support are not prominent, its chemical structure contains the necessary features for such applications. The phenolic hydroxyl group is a key functional handle that allows for the covalent grafting of the molecule onto the surface of common inorganic supports like silica (B1680970), alumina, or magnetic nanoparticles. rsc.orgnih.gov Alternatively, it can be incorporated into a polymer backbone via polymerization of a derivatized monomer, similar to how BINOL has been immobilized on polystyrene. researchgate.net
The phenylnaphthalene unit itself offers distinct advantages as part of a support structure:
Rigidity and Stability: The fused aromatic ring system provides a rigid and thermally stable scaffold, which can prevent the deactivation or leaching of the active metal center under demanding reaction conditions.
Steric Influence: The bulky phenylnaphthalene structure can create a defined microenvironment around the catalytic site, potentially influencing the selectivity of the reaction.
Tunable Properties: The aromatic rings can be further functionalized to modulate the support's properties, such as its hydrophobicity or its interaction with specific substrates.
For example, metal-organic frameworks (MOFs) containing phenyl and naphthalene linkers have been successfully used as supports for palladium nanoparticles, demonstrating superior catalytic properties in hydrogenation reactions compared to conventional supports. rhhz.net This illustrates the principle that incorporating such aromatic moieties into the support material can synergistically enhance catalytic performance. By analogy, a polymer or silica support functionalized with this compound could be used to anchor transition metal catalysts, combining the benefits of homogeneous catalysis (well-defined active sites) with the practical advantages of heterogeneous systems.
Future Research Trajectories for 4 Phenylnaphthalen 2 Ol
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry's increasing emphasis on environmental stewardship necessitates the development of green and sustainable methods for synthesizing valuable chemical entities like 4-phenylnaphthalen-2-ol. Future research will likely pivot away from traditional synthetic routes that often rely on harsh reagents, toxic solvents, and energy-intensive conditions. The focus will be on methodologies that improve efficiency, reduce waste, and utilize environmentally benign materials.
Key areas for innovation include:
Catalyst Development: Research into novel catalysts is paramount. This includes the design of recyclable, solid-acid catalysts or biodegradable catalysts, such as tannic acid, which have shown effectiveness in synthesizing related naphthol derivatives. researchgate.net The use of earth-abundant metal catalysts could also replace more expensive and toxic heavy metal catalysts. For instance, methods using pigment green B, an iron complex, have been developed for the hydroxylation of naphthalene (B1677914), suggesting a greener pathway could be adapted. google.com
Solvent-Free and Alternative Solvent Systems: The exploration of solvent-free reaction conditions, which have been successful for producing amidoalkyl naphthols, presents a significant opportunity to reduce volatile organic compound (VOC) emissions. researchgate.netarcjournals.org Where solvents are necessary, the use of green alternatives like water or supercritical fluids (e.g., sc-CO2) is a promising research direction. matanginicollege.ac.in
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions for the synthesis of this compound derivatives can significantly improve process efficiency. arcjournals.orgijcmas.com MCRs reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and energy, aligning perfectly with the principles of green chemistry. researchgate.net
Table 1: Potential Green Synthetic Approaches for this compound Derivatives
| Synthetic Strategy | Catalyst Type | Reaction Conditions | Key Advantages |
|---|---|---|---|
| One-Pot Condensation | Recyclable solid acid (e.g., SO3H-carbon) | Solvent-free, thermal | High yields, catalyst reusability, no toxic solvents. arcjournals.org |
| Microwave-Assisted Synthesis | Biodegradable catalyst (e.g., Tannic Acid) | Solvent-free, microwave irradiation | Rapid reaction times, cost-effective, eco-friendly catalyst. researchgate.net |
| Catalytic Hydroxylation | Iron-based complex (e.g., Pigment Green B) | Acetonitrile, H₂O₂ | Direct hydroxylation, use of an inexpensive industrial product as a catalyst. google.com |
| Grindstone Chemistry | Methane Sulphonic Acid | Solvent-free, grinding | Energy efficient, operational simplicity, rapid. ijcmas.com |
In-depth Mechanistic Elucidation of Unprecedented Reactivity
The reactivity of the this compound scaffold is complex, governed by the interplay of the electron-rich naphthalene ring, the activating hydroxyl group, and the sterically influencing phenyl substituent. A deeper understanding of its reaction mechanisms is crucial for controlling selectivity and discovering novel transformations.
Future research should focus on:
Controlling Regioselectivity: The hydroxyl group directs electrophilic substitution primarily to the ortho and para positions. However, the presence of the phenyl group at the 4-position makes the two ortho positions (1 and 3) electronically and sterically distinct. Unprecedented control over site-selectivity has been achieved in related naphthols by tuning the interaction between the hydroxyl group and a metal catalyst. semanticscholar.org Future work could explore this phenomenon for this compound, using different ligands and counterions to predictably guide functionalization to a specific position. semanticscholar.org
Computational Modeling: Density Functional Theory (DFT) calculations have proven invaluable for studying the structural and electronic properties of naphthol derivatives and predicting their reactivity. acs.orgresearchgate.nettandfonline.com Future studies should employ advanced computational methods to model reaction pathways, transition states, and the influence of catalysts. This can explain observed outcomes and predict unprecedented reactivity patterns, guiding experimental design. bohrium.comresearchgate.net
Rational Design of Derivatives for Targeted Chemical Applications
The this compound core is a versatile building block for creating new molecules with specific functions. Rational design, which involves strategically modifying a chemical structure to achieve a desired property, will be central to unlocking this potential.
Future research efforts can be directed towards:
Optoelectronic Materials: Naphthalene-based compounds, particularly naphthalene diimides (NDIs), are known for their excellent electronic properties and have been used in organic field-effect transistors (OFETs) and sensors. acs.orgresearchgate.netamu.edu.plmdpi.com By introducing electron-withdrawing or electron-donating groups onto the phenyl or naphthalene rings of this compound, researchers could fine-tune the HOMO/LUMO energy levels to create novel materials for organic electronics. rsc.org
Fluorescent Probes and Sensors: The naphthalene moiety is a well-known fluorophore. Derivatives can be designed to act as selective sensors for ions or biomolecules. rsc.org For example, introducing a chelating group could create a turn-on or turn-off fluorescent sensor for specific metal ions. Modification of the phenyl ring could be used to tune the probe's selectivity and photophysical properties.
Bioactive Compounds: Naphthalene derivatives have shown a wide range of biological activities, including anticancer and antioxidant properties. bohrium.comresearchgate.netijpsjournal.com Rational design can be used to synthesize libraries of this compound derivatives for screening. For instance, introducing groups known to interact with specific biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic agents. rsc.org
Table 2: Rational Design Strategies for this compound Derivatives
| Structural Modification | Example Substituents | Targeted Application | Rationale |
|---|---|---|---|
| Functionalization of Naphthalene Core | Cyano (-CN), Nitro (-NO₂) groups | n-type Organic Semiconductors | Lowers LUMO energy, facilitating electron transport. acs.org |
| Modification of Phenyl Ring | Carboxylic acid (-COOH), Amine (-NH₂) | pH Sensors, Bio-conjugation | Introduces pH-responsive or conjugatable sites. |
| Addition to Hydroxyl Group | Glycosides, Amino acids | Drug Delivery, Bioactive Probes | Increases water solubility and biocompatibility. |
| Introduction of Heterocycles | Pyridine, Thiophene, Imidazole | Coordination Chemistry, Materials Science | Provides sites for metal coordination or alters electronic properties. bohrium.com |
Integration of Machine Learning and Artificial Intelligence in Compound Discovery
Future research integrating AI with the study of this compound should include:
Predictive Modeling (QSAR): Machine learning algorithms can be trained on existing data from naphthalene derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govexcli.de These models can predict the properties of new, unsynthesized this compound derivatives, such as their potential biological activity, toxicity, or photophysical characteristics, allowing researchers to prioritize the most promising candidates for synthesis. strategicallies.co.ukoptibrium.com
Generative Models for De Novo Design: AI can go beyond prediction and actively design new molecules. axxam.com Generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on the principles of chemistry and a database of known compounds to propose novel this compound derivatives with a desired set of properties. oncodesign-services.com
Automated Synthesis Prediction: A significant bottleneck in compound discovery is determining a viable synthetic route. nih.gov AI-powered retrosynthesis tools can analyze a target molecule, like a novel this compound derivative, and propose a step-by-step reaction pathway, dramatically speeding up the synthesis planning process. oncodesign-services.comoptibrium.com
Table 3: Application of AI/ML in the Discovery of this compound Derivatives
| AI/ML Technique | Application | Objective |
|---|---|---|
| Supervised Learning (e.g., Random Forest, SVM) | QSAR Modeling | Predict biological activity, toxicity, and physicochemical properties of new derivatives. mdpi.com |
| Deep Learning (e.g., ANNs, CNNs) | Virtual Screening, Property Prediction | Identify potential drug candidates from large databases and analyze complex structure-property relationships. nih.govmdpi.com |
| Generative Models (e.g., GANs, VAEs) | De Novo Molecular Design | Generate novel molecular structures with optimized, user-defined properties. oncodesign-services.com |
| Natural Language Processing (NLP) / Transformer Models | Retrosynthesis Planning | Predict efficient and feasible synthetic routes for target compounds. nih.gov |
By pursuing these interconnected research trajectories, the scientific community can fully harness the chemical potential of this compound, paving the way for innovations in sustainable chemistry, advanced materials, and computationally-driven discovery.
Q & A
Basic: What are the established synthetic methodologies for 4-Phenylnaphthalen-2-ol, and how can reaction parameters be optimized for higher yields?
This compound is typically synthesized via coupling reactions involving naphthalen-2-ol derivatives and phenyl-containing precursors. A common approach involves diazonium salt coupling under alkaline conditions, similar to the synthesis of azo dyes using naphthalen-2-ol . Key parameters for optimization include:
- pH control : Sodium hydroxide (NaOH) is used to deprotonate the hydroxyl group, enhancing nucleophilicity.
- Temperature : Cooling the reaction mixture (0–5°C) minimizes diazonium salt decomposition.
- Catalysts : Transition metal catalysts (e.g., Cu(I)) may improve cross-coupling efficiency with aryl halides .
Yield improvements can be achieved by iterative adjustments to solvent polarity (e.g., aqueous-ethanol mixtures) and stoichiometric ratios of reactants.
Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment of this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the naphthalene ring and phenyl group. Aromatic proton signals typically appear at δ 6.5–8.5 ppm.
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254–280 nm) assesses purity, particularly for polar derivatives .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns, though derivatization (e.g., silylation) may be required for non-volatile analogs .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives, as demonstrated in related naphthol structures .
Advanced: How should researchers address discrepancies in biological activity data between in vitro and in silico models for this compound?
Contradictions often arise from differences in assay conditions or model assumptions. Methodological solutions include:
- Cross-validation : Replicate in vitro assays (e.g., antimicrobial testing) under standardized conditions (pH, temperature, cell lines) .
- Dose-response analysis : Establish EC₅₀/IC₅₀ values to compare potency across studies.
- Computational refinement : Adjust force-field parameters in molecular docking simulations to better reflect solvation effects or protein flexibility .
Statistical tools (e.g., Bland-Altman plots) can quantify agreement between experimental and predicted data .
Advanced: What experimental approaches enhance regioselectivity in electrophilic aromatic substitution reactions involving this compound?
The hydroxyl group directs electrophiles to the ortho and para positions, but competing pathways may arise due to steric hindrance from the phenyl substituent. Strategies include:
- Protecting groups : Temporarily block the hydroxyl group (e.g., acetylation) to redirect reactivity .
- Lewis acid catalysts : FeCl₃ or AlCl₃ can polarize electrophiles, favoring specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving selectivity .
Basic: What safety considerations are critical when working with reactive intermediates during this compound synthesis?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with diazonium salts or naphthol derivatives .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste disposal : Segregate halogenated byproducts and heavy metal catalysts for specialized treatment .
Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in complex reaction systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., water vs. ethanol) .
- Machine Learning : Train models on existing naphthol reaction datasets to forecast yields or side products .
Advanced: What methodological frameworks are effective for analyzing contradictory cytotoxicity results in this compound pharmacological studies?
- Dose-range standardization : Use logarithmic dilution series to identify threshold effects .
- Cell-line validation : Test compounds across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
- Metabolomic profiling : LC-MS-based untargeted metabolomics can identify off-target interactions causing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
